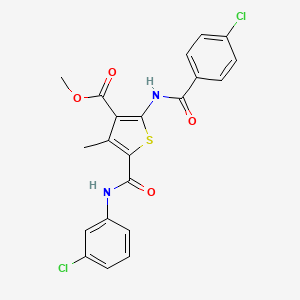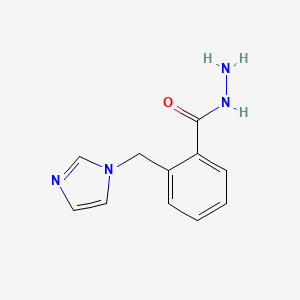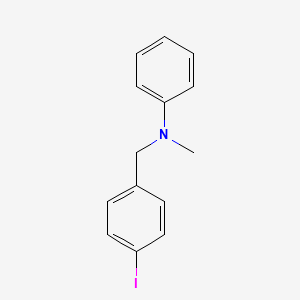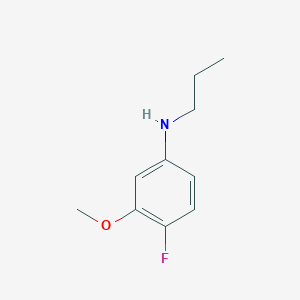
1-(4-Bromobutoxy)-4-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound consists of a benzene ring substituted with a phenoxy group and a 4-bromobutoxy group. It is used in various scientific applications due to its unique structure and properties .
1-(4-Bromobutoxy)-4-phenoxybenzene: is a chemical compound with the molecular formula . Its IUPAC name is .
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 4-phenoxyphenol with 4-bromobutanol in the presence of an acid catalyst. The reaction proceeds via an etherification process.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100-120°C) and under reflux conditions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratories can synthesize this compound using the described synthetic route.
Analyse Chemischer Reaktionen
Reactions: 1-(4-Bromobutoxy)-4-phenoxybenzene can undergo various reactions, including
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH, KOH) are commonly used for substitution reactions. Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH).
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for designing novel organic molecules due to its functional groups.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
- The exact mechanism of action for 1-(4-Bromobutoxy)-4-phenoxybenzene depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other related compounds include
Uniqueness: 1-(4-Bromobutoxy)-4-phenoxybenzene’s combination of phenoxy and bromobutoxy groups makes it distinct.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Eigenschaften
CAS-Nummer |
119454-89-6 |
|---|---|
Molekularformel |
C16H17BrO2 |
Molekulargewicht |
321.21 g/mol |
IUPAC-Name |
1-(4-bromobutoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c17-12-4-5-13-18-14-8-10-16(11-9-14)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2 |
InChI-Schlüssel |
TZWHGMOBHDECOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)

